molecular formula C31H31FN6O5 B1676080 Tyrosine kinase inhibitor CAS No. 1021950-26-4

Tyrosine kinase inhibitor

货号: B1676080
CAS 编号: 1021950-26-4
分子量: 586.6 g/mol
InChI 键: PKOVTRMHYNEBDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酪氨酸激酶抑制剂是抑制酪氨酸激酶活性的药物。酪氨酸激酶是一类酶,通过信号转导级联反应激活许多蛋白质。这些酶在蛋白质上添加一个磷酸基团(磷酸化),酪氨酸激酶抑制剂抑制这一步骤。 酪氨酸激酶抑制剂主要用作抗癌药物,并且在多种癌症(包括慢性髓性白血病)的治疗中取得了显著的疗效 .

准备方法

合成路线和反应条件: 制备酪氨酸激酶抑制剂的一种方法是使用1,1-环丙烷二羧酸二酯作为原料。将该化合物转化为1-((4-((6,7-二甲氧基喹啉-4-基)氧基)苯基)氨基甲酰基)环丙烷甲酸醚,然后水解并与对氟苯胺反应得到卡博替尼。 反应条件温和,合成成本较低,适合工业化生产 .

工业生产方法: 酪氨酸激酶抑制剂的工业生产通常涉及混合模式固相萃取(SPE)进行生物分析样品制备。 该方法使用混合模式SPE吸附剂从血浆中回收和选择性分离多种小分子肿瘤治疗药物,具有较高的回收率和选择性 .

化学反应分析

反应类型: 酪氨酸激酶抑制剂会发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件: 这些反应中常用的试剂包括甲酸、甲醇和各种有机溶剂。条件通常涉及控制温度和pH值,以确保最佳的反应效率。

主要产物: 这些反应形成的主要产物通常是抑制参与癌细胞增殖的特定酪氨酸激酶的活性药物成分(API)。

科学研究应用

Classification of Tyrosine Kinase Inhibitors

  • Receptor Tyrosine Kinase Inhibitors : Target transmembrane receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
  • Non-Receptor Tyrosine Kinase Inhibitors : Act on cytoplasmic kinases involved in signaling pathways.
  • Dual-Specificity Kinase Inhibitors : Affect both serine/threonine and tyrosine phosphorylation.

Cancer Treatment

TKIs have revolutionized the treatment landscape for various malignancies:

  • Chronic Myelogenous Leukemia (CML) : Imatinib was the first TKI approved for CML, targeting the BCR-ABL fusion protein. Its introduction has significantly improved patient outcomes .
  • Non-Small Cell Lung Cancer (NSCLC) : Drugs like gefitinib and osimertinib target specific mutations in EGFR, providing effective treatment options for patients with advanced disease .
  • HER2-Positive Breast Cancer : Trastuzumab, a TKI targeting HER2, has become a cornerstone in treating this subtype of breast cancer, enhancing survival rates significantly .

Angiogenesis Inhibition

TKIs such as apatinib inhibit angiogenesis by blocking VEGFR signaling. This application has been explored in various solid tumors:

  • Case Study : A 91-year-old patient with recurrent Merkel cell carcinoma showed a complete response to apatinib after four months of therapy, demonstrating its potential utility beyond traditional cancers .

Research Trends and Future Directions

  • Resistance Mechanisms : Genetic mutations such as T790M can render first-generation TKIs ineffective. New generation TKIs are being developed to target these mutations specifically .
  • Combination Therapies : Ongoing studies are investigating the efficacy of combining TKIs with other therapeutic modalities to enhance treatment outcomes and manage resistance .

Case Study 1: Apatinib in Merkel Cell Carcinoma

A patient with recurrent Merkel cell carcinoma received apatinib after surgery. The treatment led to a complete response within four months. Despite some manageable side effects like hypertension and proteinuria, the patient achieved 27 months of progression-free survival .

Case Study 2: Dasatinib in Chronic Myelogenous Leukemia

A patient who intermittently stopped dasatinib therapy maintained a deep molecular response for 18 months without treatment. Upon relapse, reinitiating dasatinib at a lower dose resulted in a major molecular response .

作用机制

酪氨酸激酶抑制剂通过阻断酪氨酸激酶的酶活性来发挥作用,阻止参与细胞信号通路蛋白质的磷酸化。这种抑制破坏了促进癌细胞生长和增殖的信号转导级联反应。 分子靶标包括表皮生长因子受体(EGFR)、血管内皮生长因子受体(VEGFR)和其他受体酪氨酸激酶 .

类似化合物:

独特性: 酪氨酸激酶抑制剂能够选择性地靶向特定的酪氨酸激酶,与传统化疗相比,最大程度地降低了不良反应的风险。 它们彻底改变了癌症治疗,提供了更有效、毒性更小的治疗选择 .

相似化合物的比较

Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .

生物活性

Tyrosine kinase inhibitors (TKIs) represent a significant advancement in targeted cancer therapy, primarily due to their ability to interfere with the signaling pathways that regulate cell proliferation, survival, and migration. This article delves into the biological activity of TKIs, highlighting their mechanisms of action, therapeutic applications, resistance mechanisms, and associated case studies.

Overview of Tyrosine Kinases

Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins, playing a crucial role in various cellular processes such as growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in oncogenesis, making them prime targets for therapeutic intervention.

TKIs function by competitively inhibiting the binding of ATP to the kinase domain, thereby blocking the phosphorylation of target proteins. This inhibition can lead to:

  • Reduced cell proliferation : TKIs can halt the growth of cancer cells by disrupting key signaling pathways.
  • Induction of apoptosis : By blocking survival signals, TKIs can promote programmed cell death in malignant cells.
  • Inhibition of angiogenesis : Some TKIs target vascular endothelial growth factor receptors (VEGFRs), thereby impeding the formation of new blood vessels that tumors require for growth.

Types of Tyrosine Kinase Inhibitors

TKIs can be categorized into two main types:

  • Small Molecule Inhibitors : These are typically orally administered drugs that penetrate cells easily.
  • Monoclonal Antibodies : These larger molecules target specific receptors on the surface of cancer cells.
TypeExamplesMechanism
Small Molecule InhibitorsImatinib, ErlotinibATP-competitive inhibition
Monoclonal AntibodiesTrastuzumab, CetuximabBlock receptor-ligand interactions

Case Study: Chronic Myeloid Leukemia (CML)

A notable case involved a patient with CML who voluntarily discontinued TKI therapy after achieving deep molecular remission. Despite a relapse detected 18 months later, she maintained normal blood counts for an extended period without treatment. Transcriptome analysis revealed significant immune activity during this period, suggesting potential for immune surveillance in TKI discontinuation scenarios .

Research Findings

  • Efficacy in Solid Tumors : TKIs such as erlotinib and osimertinib have shown substantial efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients harboring specific mutations like T790M .
  • Resistance Mechanisms : Resistance to TKIs can arise through various mechanisms including secondary mutations in the target kinase or activation of alternative signaling pathways. For instance, mutations like C797S have been identified as critical factors contributing to resistance .
  • Adverse Effects : While TKIs are effective, they are also associated with a range of side effects including cardiovascular complications such as hypertension and atrial fibrillation, particularly noted with agents like dasatinib and ponatinib .

属性

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVTRMHYNEBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648066
Record name N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021950-26-4
Record name N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrosine kinase inhibitor
Reactant of Route 2
Reactant of Route 2
Tyrosine kinase inhibitor
Reactant of Route 3
Reactant of Route 3
Tyrosine kinase inhibitor
Reactant of Route 4
Reactant of Route 4
Tyrosine kinase inhibitor
Reactant of Route 5
Tyrosine kinase inhibitor
Reactant of Route 6
Reactant of Route 6
Tyrosine kinase inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。